REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[CH2:4]=O.[Br:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=1[OH:15])[CH:10]=[O:11]>C(O)C>[Br:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([CH2:1][N:2]([CH3:4])[CH3:3])[C:14]=1[OH:15])[CH:10]=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
110 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=CC1O
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 24 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
The batch was stored overnight at 0 to 5° C. in the refrigerator
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitated white solid was filtered out
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=O)C=C(C1O)CN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |